molecular formula C14H13FOS B6374352 5-(4-Ethylthiophenyl)-3-fluorophenol CAS No. 1261996-80-8

5-(4-Ethylthiophenyl)-3-fluorophenol

Cat. No.: B6374352
CAS No.: 1261996-80-8
M. Wt: 248.32 g/mol
InChI Key: VDRAYQNHSLJMCH-UHFFFAOYSA-N
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Description

5-(4-Ethylthiophenyl)-3-fluorophenol is an organic compound that features a phenol group substituted with a fluorine atom and an ethylthio group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylthiophenyl)-3-fluorophenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylthiophenyl)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the fluorine atom or the ethylthio group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of de-fluorinated or de-ethylthiolated products.

    Substitution: Formation of substituted phenols with different functional groups.

Scientific Research Applications

5-(4-Ethylthiophenyl)-3-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(4-Ethylthiophenyl)-3-fluorophenol exerts its effects depends on its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Ethylthiophenol: Lacks the fluorine atom, resulting in different chemical and biological properties.

    3-Fluorophenol: Lacks the ethylthio group, affecting its reactivity and applications.

    5-(4-Methylthiophenyl)-3-fluorophenol: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its properties.

Uniqueness

5-(4-Ethylthiophenyl)-3-fluorophenol is unique due to the presence of both the ethylthio group and the fluorine atom, which together impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(4-ethylsulfanylphenyl)-5-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FOS/c1-2-17-14-5-3-10(4-6-14)11-7-12(15)9-13(16)8-11/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRAYQNHSLJMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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